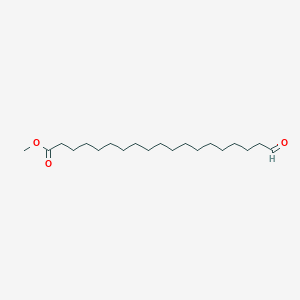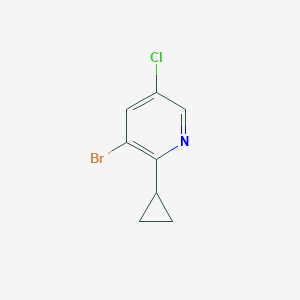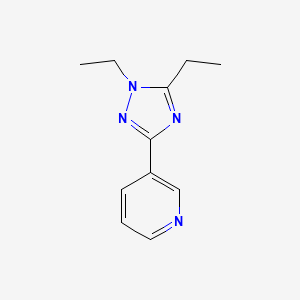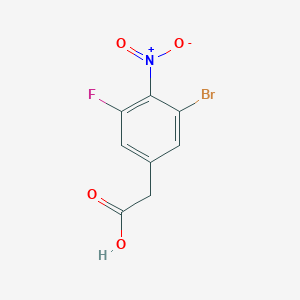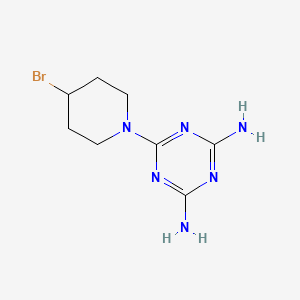
6-(4-Bromopiperidin-1-YL)-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Bromopiperidin-1-YL)-1,3,5-triazine-2,4-diamine is a heterocyclic compound that features a triazine ring substituted with a bromopiperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Bromopiperidin-1-YL)-1,3,5-triazine-2,4-diamine typically involves the reaction of 4-bromopiperidine with 2,4-diamino-1,3,5-triazine under specific conditions. One common method is the nucleophilic substitution reaction where the bromine atom on the piperidine ring is replaced by the triazine moiety.
Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.
Types of Reactions:
Substitution Reactions: The compound can undergo further substitution reactions where the bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The piperidine ring can be subjected to oxidation or reduction reactions to modify its chemical properties.
Coupling Reactions: The triazine ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
6-(4-Bromopiperidin-1-YL)-1,3,5-triazine-2,4-diamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors and other enzyme inhibitors.
Materials Science: The compound can be used in the design of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biological assays to study enzyme activity and protein interactions.
Industrial Applications: The compound can be utilized in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(4-Bromopiperidin-1-YL)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazine ring can form hydrogen bonds and other interactions with active sites, while the bromopiperidine moiety can enhance binding affinity and specificity. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Comparison with Similar Compounds
6-(4-Chloropiperidin-1-YL)-1,3,5-triazine-2,4-diamine: Similar structure but with a chlorine atom instead of bromine.
6-(4-Fluoropiperidin-1-YL)-1,3,5-triazine-2,4-diamine: Similar structure but with a fluorine atom instead of bromine.
6-(4-Methylpiperidin-1-YL)-1,3,5-triazine-2,4-diamine: Similar structure but with a methyl group instead of bromine.
Uniqueness: The presence of the bromine atom in 6-(4-Bromopiperidin-1-YL)-1,3,5-triazine-2,4-diamine can influence its reactivity and binding properties, making it distinct from its analogs. Bromine’s larger atomic size and different electronic properties compared to chlorine, fluorine, or methyl groups can result in unique chemical behavior and biological activity.
Properties
CAS No. |
885268-33-7 |
|---|---|
Molecular Formula |
C8H13BrN6 |
Molecular Weight |
273.13 g/mol |
IUPAC Name |
6-(4-bromopiperidin-1-yl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C8H13BrN6/c9-5-1-3-15(4-2-5)8-13-6(10)12-7(11)14-8/h5H,1-4H2,(H4,10,11,12,13,14) |
InChI Key |
WTDDQWHPLHQWRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1Br)C2=NC(=NC(=N2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


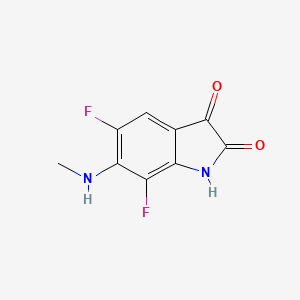
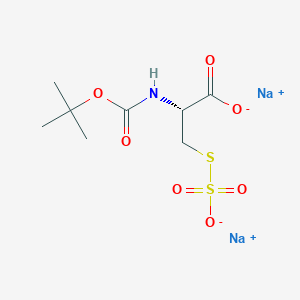
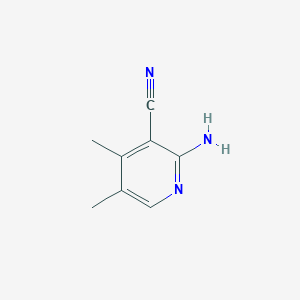
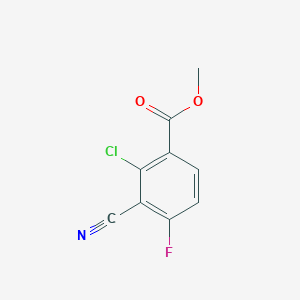
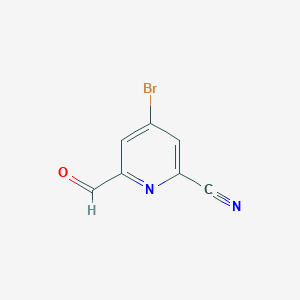
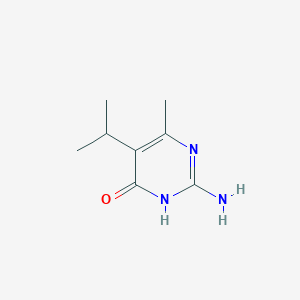
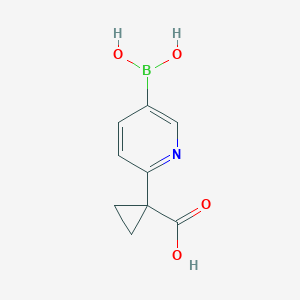
![N-(2-Azabicyclo[2.2.1]heptan-5-yl)pyrrolo[1,2-a]pyrazine-3-carboxamide](/img/structure/B13121228.png)

![2,6-Diamino-N-(4-(5-fluorobenzo[d]thiazol-2-yl)-2-methylphenyl)hexanamidehydrochloride](/img/structure/B13121239.png)
